molecular formula C10H14FN B13256661 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine

1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine

Cat. No.: B13256661
M. Wt: 167.22 g/mol
InChI Key: IMDBWMZGOFQKSM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine is a substituted phenethylamine derivative characterized by a 2,5-dimethylphenyl ring attached to an ethanamine backbone with a fluorine atom at the β-position. The fluorine atom enhances metabolic stability and bioavailability, while the methyl groups on the phenyl ring modulate lipophilicity and receptor binding affinity .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-fluoroethanamine

InChI

InChI=1S/C10H14FN/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10H,6,12H2,1-2H3

InChI Key

IMDBWMZGOFQKSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine typically involves the reaction of 2,5-dimethylphenyl derivatives with fluorinated ethan-1-amine precursors. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the ethan-1-amine structure. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or nickel complexes to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or thiol groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride (Compound 18)

  • Structure : Differs by replacing methyl groups with methoxy (-OCH₃) at positions 2 and 5 and a trifluoromethyl (-CF₃) group at position 3.
  • Activity : Demonstrates selective serotonin reuptake inhibition (SSRI) properties, attributed to the electron-withdrawing CF₃ group enhancing receptor affinity .

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine (2C-D)

  • Structure : Contains methoxy groups at positions 2 and 5 and a methyl group at position 4.
  • Activity : Acts as a serotonin receptor agonist with lower potency than fluorinated analogues due to reduced electronegativity .
  • Key Difference : Absence of fluorine reduces metabolic stability, leading to shorter half-life .

Fluorinated Analogues

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine

  • Structure : Features difluorine substitution on both the phenyl ring (positions 2 and 5) and the ethanamine chain (β,β-difluoro).
  • Impact: Increased electronegativity enhances receptor binding but may introduce steric hindrance, reducing efficacy compared to mono-fluorinated derivatives .

2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine

  • Structure : Combines a fluorine at position 4 and a methoxy group at position 2.
  • Activity : Shows biased agonism at serotonin receptors, favoring G-protein signaling over β-arrestin pathways, likely due to the ortho-methoxy group .

Heterocyclic and Sulfur-Containing Analogues

1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine

  • Structure : Replaces the phenyl ring with a dimethylthiophene ring and adds a trifluoroethyl group.

1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one

  • Structure : Incorporates a sulfur-linked 2,5-dimethylphenyl group and a fluorophenyl ketone.
  • Activity : Primarily used in material science; lacks direct CNS activity due to the ketone moiety, which reduces amine receptor interactions .

Data Tables

Compound Name Substituents (Phenyl Ring) Ethanamine Modifications Key Activity/Notes Reference
1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine 2,5-dimethyl β-fluoro Serotonin receptor modulation
2-(2,5-Dimethoxy-4-CF₃-phenyl)ethan-1-amine 2,5-OCH₃; 4-CF₃ None SSRI activity
2C-D (2,5-Dimethoxy-4-methyl) 2,5-OCH₃; 4-CH₃ None Serotonin agonist, low potency
1-(2,5-Difluorophenyl)-2,2-difluoroethanamine 2,5-F; β,β-F β,β-difluoro Enhanced binding, steric hindrance
2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine 4-F; 2-OCH₃ None Biased serotonin receptor agonism

Research Findings and Trends

  • Fluorine Position Matters: β-Fluorination in 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine improves metabolic stability compared to non-fluorinated analogues like 2C-D .
  • Methoxy vs. Methyl : Methoxy groups (e.g., 2C-D) increase polarity but reduce CNS penetration compared to methyl groups .
  • Heterocyclic Variations : Thiophene-containing derivatives (e.g., ) shift applications away from neuropharmacology toward material science .

Biological Activity

1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a fluorine atom attached to an ethylamine backbone, with a dimethyl-substituted phenyl group. The presence of fluorine can significantly influence the compound's reactivity and interactions with biological targets, enhancing its stability and altering pharmacokinetic properties.

The biological activity of 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine is primarily attributed to its interaction with specific receptors and enzymes. Research suggests that it may act as a ligand for certain neurotransmitter receptors, which could mediate various physiological effects. Detailed studies are necessary to elucidate the exact molecular pathways involved.

Biological Activity Overview

  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial and antifungal activities. These properties make it a candidate for further investigation in the development of new antimicrobial agents.
  • Neuropharmacological Effects : The compound may influence serotonin receptors, similar to other phenethylamine derivatives. This interaction could lead to psychoactive effects or therapeutic benefits in treating mood disorders .
  • Potential Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent in various medical applications, including drug development targeting neurological disorders and infections .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine:

  • Study on Phenethylamines : A study investigated various phenethylamine derivatives for their serotonergic activity. It was found that structural modifications significantly impacted their efficacy at serotonin receptors, suggesting that similar modifications in 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine could yield important biological effects .
  • Antifungal Activity Assessment : Another study evaluated the antifungal properties of structurally similar compounds. Results indicated that certain modifications enhanced antifungal efficacy, implying that 1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amine could possess similar or enhanced activities depending on its specific structure.

Comparative Data Table

Compound NameActivity TypeObserved EffectsReference
1-(2,5-Dimethylphenyl)-2-fluoroethan-1-amineAntimicrobialInhibition of bacterial growth
N-benzyl-derived phenethylaminesSerotonergicActivation of serotonin receptors
25H-NBFPsychedelicEC50 values ranging from 158 nM

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